Hydroxystilbamidine
Overview
Description
Hydroxystilbamidine, a cationic dye, exhibits multifaceted biochemical activities, including antifungal, antitrypanosomal, antimalarial, and carcinostatic properties. Its binding to DNA and RNA is characterized by a non-intercalating manner, which significantly inhibits ribonucleases, impacting various cellular processes in protozoa. Moreover, hydroxystilbamidine demonstrates a unique ability to bind to and stabilize trypanosomal lysosomes, highlighting its potential in diagnostic and histochemical applications without focusing on its drug use or dosage details (Definitions, 2020).
Synthesis Analysis
The synthesis of hydroxystilbamidine involves complex organic chemistry techniques aimed at creating a compound that can interact with biological molecules in a specific manner. While detailed synthesis pathways specific to hydroxystilbamidine are not provided in the available literature, the synthesis of similar compounds typically involves multi-step organic reactions, including the formation of amide bonds, hydroxylation, and the introduction of stilbene structures. These processes ensure the production of a compound with the desired biological activity and structural fidelity.
Molecular Structure Analysis
Hydroxystilbamidine's molecular structure is characterized by its ability to bind DNA and RNA through non-intercalative mechanisms, suggesting a distinct molecular conformation that allows such interactions. The compound's affinity for A-T rich regions in the DNA helix and its consequential distortion of the helical structure, alongside its ability to induce fluorescence upon binding, indicate a sophisticated molecular architecture that facilitates its biological activities and diagnostic utility (Festy, Sturm, & Daune, 1975).
Scientific Research Applications
Antifungal, Antitrypanosomal, Antimalarial, and Carcinostatic Activities : Hydroxystilbamidine exhibits multiple biological activities, including antifungal, antitrypanosomal, antimalarial, and carcinostatic properties. It binds to DNA and RNA non-intercalatively and inhibits ribonucleases, impacting protozoal cellular processes. Additionally, it binds to and stabilizes trypanosomal lysosomes (2020).
Immunosuppressive Properties : Hydroxystilbamidine demonstrates immunosuppressive effects, notably suppressing both primary and secondary immune responses to specific antigens in mice without significant toxicity to spleen cells (Folds, Orlando, & Spitznagel, 1975).
Diagnostic and Histochemical Applications : It is commonly used as a diagnostic agent in neuroanatomy and as a histochemical stain, owing to its binding properties (2020).
Inhibition of Cellular Ribonucleases : Hydroxystilbamidine isethionate has been used to inhibit cellular ribonucleases, aiding in the isolation of giant silk fibroin polyribosomes and mRNP particles (Lizardi, 1980).
Treatment of Kala-Azar : This compound has been employed in treating kala-azar, a form of leishmaniasis, showing considerable antiparasitic activity (Gupta, 1950).
Effect on Kinetoplast of Trypanosoma Gambiense : Hydroxystilbamidine influences the kinetoplast of Trypanosoma gambiense, suggesting its role in inhibiting DNA synthesis in this parasite (Ono & Inoki, 1975).
Targeting Psoriatic Lesions : Clinical trials have shown that hydroxystilbamidine localizes in psoriatic lesions, indicating its potential use in diagnosing or treating psoriasis (Roe, 1961).
DNA Binding Properties : Studies have detailed the binding of hydroxystilbamidine to DNA, revealing specific interactions and thermodynamics of the association, which is critical for understanding its mode of action at the molecular level (Festy, Sturm, & Daune, 1975).
Fungicidal Effects : Resistance of certain fungi like Trichophyton rubrum and Microsporum audouini to hydroxystilbamidine has been studied, underlining its application and limitations in treating fungal infections (Taschdjian, 1954).
Treatment of North American Blastomycosis : Hydroxystilbamidine has been used in treating blastomycosis, a fungal infection, demonstrating its therapeutic potential in infectious diseases (Lockwood et al., 1969).
Safety And Hazards
properties
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESWZZJYCLFNL-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873552 | |
Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydroxystilbamidine isethionate (HSB) acts on extracellular DNA and lysosomes. In Trypanosomes there is extensive and selective binding of HSB to the kinetoplastic DNA. This inhibits cell division and reproduction. In yeast there is evidence of binding to extranuclear DNA causing numerous mutations. HSB is also taken up in the lysosomes and leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms. HSB may also stabilize lysosomal membranes. HSB has also been found to bind RNA and is a powerful inhibitor of cellular ribonucleases. | |
Record name | Hydroxystilbamidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Hydroxystilbamidine | |
CAS RN |
495-99-8, 1071752-67-4 | |
Record name | Hydroxystilbamidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYSTILBAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J262E49W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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